N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a synthetic diamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a cyclohexenyl-ethyl moiety. This compound’s structural complexity arises from its dual amide linkages and aromatic-heterocyclic hybrid architecture. The cyclohexenyl group may enhance membrane permeability, while the pyrazole and phenyl rings could facilitate π-π stacking or receptor binding .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-26-20(13-16-25-26)19-9-7-18(8-10-19)12-15-24-22(28)21(27)23-14-11-17-5-3-2-4-6-17/h5,7-10,13,16H,2-4,6,11-12,14-15H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCODECVUVJNGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide typically involves a multi-step process. The initial steps often include the preparation of intermediates like cyclohex-1-en-1-yl and pyrazol-5-yl derivatives. These intermediates undergo a series of reactions such as alkylation, reduction, and amide formation.
Alkylation: : Cyclohex-1-en-1-yl is alkylated using appropriate alkyl halides under basic conditions.
Reduction: : The alkylated product is subjected to reduction reactions, usually employing hydrogenation catalysts like palladium on carbon.
Amide Formation: : The reduced product is then reacted with 4-(1-methyl-1H-pyrazol-5-yl)phenyl derivatives to form the final ethanediamide compound.
Industrial Production Methods
Industrially, the production scales up these steps with optimizations in reaction conditions, such as temperature control, solvent choice, and purification processes. Automated systems are often employed to maintain consistency and yield efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, transforming certain functional groups into more reactive forms like ketones or aldehydes.
Reduction: : Reduction reactions can modify double bonds or other reducible moieties.
Substitution: : The compound can participate in various substitution reactions, replacing one substituent with another under suitable conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Catalysts like palladium on carbon in hydrogenation reactions.
Substitution: : Nucleophilic or electrophilic reagents depending on the target group.
Major Products
Oxidized products include ketones and aldehydes.
Reduced products are typically simpler alkanes or amines.
Substitution products vary widely depending on the reagents used.
Scientific Research Applications
Chemistry
Utilized as a precursor in the synthesis of more complex molecules due to its versatile functional groups.
Biology
Explored for its potential in biochemical assays and as a binding ligand in protein studies.
Medicine
Investigated for its therapeutic properties, possibly acting on specific molecular targets in disease pathways.
Industry
Used in the development of specialized materials or as a component in chemical manufacturing processes.
Mechanism of Action
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide acts primarily through interaction with specific molecular targets such as enzymes or receptors. It can modulate biological pathways by binding to these targets, altering their activity and leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically relevant molecules, particularly those containing pyrazole, amide, and aryl-alkyl substituents. Below is a detailed comparison based on the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Pyrazole Derivatives: The target compound’s 1-methylpyrazole group aligns with bioactive analogs in , where pyrazole-thiazole hybrids exhibit antiviral and anticancer activities . However, the absence of a methylthio or cyano group (as in ) may reduce electrophilic reactivity.
Substituent Effects: The cyclohexenyl-ethyl group introduces steric bulk and lipophilicity, contrasting with the polar dimethylphenoxy group in Compound m. This difference could influence bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
